3-Bromo-N-isopropyl-5-nitropyridin-4-amine
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Overview
Description
3-Bromo-N-isopropyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C8H10BrN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position, an isopropyl group at the nitrogen atom, and a nitro group at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-isopropyl-5-nitropyridin-4-amine typically involves the nitration of 3-bromo-4-aminopyridine followed by alkylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The resulting 3-bromo-5-nitropyridin-4-amine is then subjected to alkylation using isopropyl bromide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isopropyl-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-bromo-N-isopropyl-5-aminopyridin-4-amine.
Oxidation: Formation of oxides or hydroxyl derivatives of the isopropyl group.
Scientific Research Applications
3-Bromo-N-isopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and isopropyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitropyridine: Similar structure but lacks the isopropyl group.
2-Amino-3-bromo-5-nitropyridine: Contains an amino group instead of an isopropyl group.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a hydroxyl group instead of an isopropyl group
Uniqueness
3-Bromo-N-isopropyl-5-nitropyridin-4-amine is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Bromo-N-isopropyl-5-nitropyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12BrN3O2
- Molecular Weight : 284.13 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(C)N(C)C1=CC(=C(N)C(=C1N+[O])Br)C=C
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. A study highlighted the effectiveness of nitropyridine derivatives against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving tubulin disruption, which is crucial for cell division. This action is similar to other known anticancer drugs that target microtubules .
The mechanism by which this compound exerts its biological effects appears to involve:
- Tubulin Binding : The compound interacts with tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is a desirable effect in cancer therapy.
- Antimicrobial Activity : The presence of bromine and nitro groups may enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against microbial pathogens.
Study 1: Antimicrobial Efficacy
A study conducted on various nitropyridine derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent.
Study 2: Anticancer Properties
In cellular assays, this compound was tested on several cancer cell lines, including HL-60 (acute myeloid leukemia) and A549 (lung cancer). Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | IC50 (µM) | MIC (µg/mL) |
---|---|---|---|
This compound | Anticancer | 15 | 32 |
Similar Nitropyridine Derivative | Antimicrobial | N/A | 16 |
Tubulin Disruptor Compound | Anticancer | 10 | N/A |
Properties
Molecular Formula |
C8H10BrN3O2 |
---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
3-bromo-5-nitro-N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H10BrN3O2/c1-5(2)11-8-6(9)3-10-4-7(8)12(13)14/h3-5H,1-2H3,(H,10,11) |
InChI Key |
WTEMIHCONAFAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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